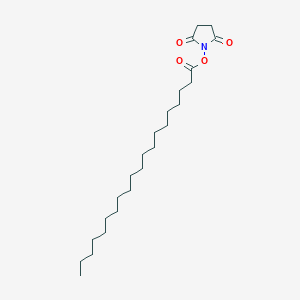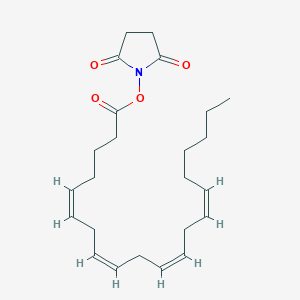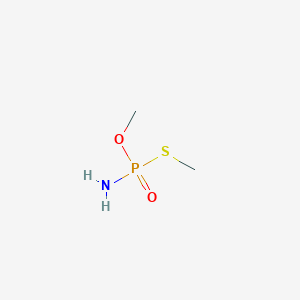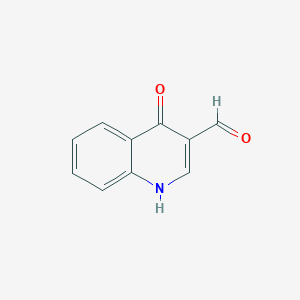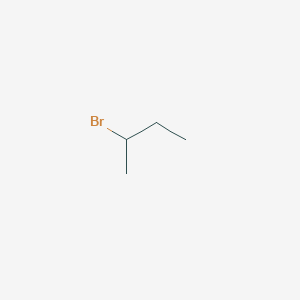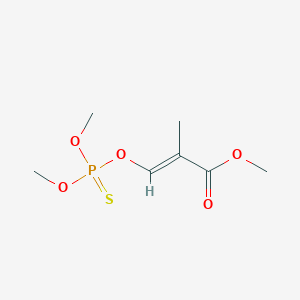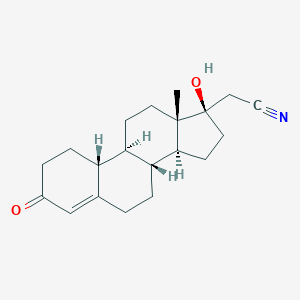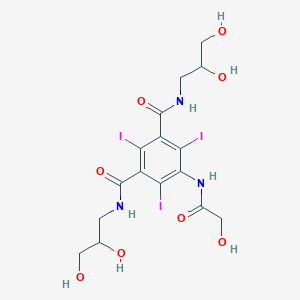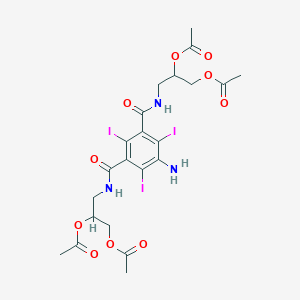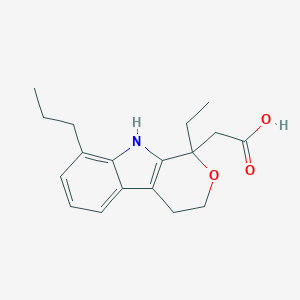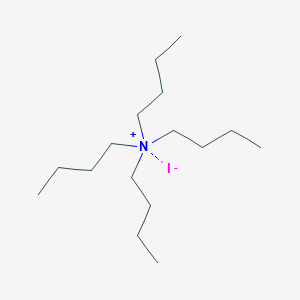
Tetrabutylammonium iodide
Vue d'ensemble
Description
Tetrabutylammonium iodide is a quaternary ammonium salt with the chemical formula C₁₆H₃₆IN. It is composed of a tetrabutylammonium cation and an iodide anion. This compound is commonly used in organic synthesis and phase-transfer catalysis due to its ability to facilitate the solubility of reagents in non-polar solvents .
Mécanisme D'action
Target of Action
Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt . It is primarily used in phase-transfer reactions . It acts as a catalyst and facilitates the formation of highly stable perovskites with good performances . It can also be used as a source of iodide for nucleophilic displacement reactions .
Mode of Action
TBAI plays a dual role as both a redox catalyst and a supporting electrolyte . It is used for synthesizing tetra-n-butylammonium triiodide by mixing with iodine . It can also be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and t-butylammonium lead iodide perovskites .
Biochemical Pathways
TBAI is used in the synthesis of fused triazole derivatives using a palladium catalyst . It can also catalyze the conversion of α-methyl styrene derivatives into allylic sulfones by reacting with sulfonylhydrazides under metal-free conditions . Furthermore, it is used in the synthesis of ethers .
Pharmacokinetics
It is known that the tetra-n-butylammonium cation is large and hydrophobic . The absolute enthalpy of hydration (from gas phase) is −260 kJ/mol , which may influence its distribution and elimination in biological systems.
Result of Action
The result of TBAI’s action depends on the specific reaction it is used in. For instance, in the synthesis of fused triazole derivatives, TBAI acts as an additive, facilitating the reaction . In the conversion of α-methyl styrene derivatives into allylic sulfones, TBAI acts as a catalyst .
Action Environment
The action of TBAI can be influenced by environmental factors. For example, at lower temperatures with water, TBAI forms a clathrate hydrate This could potentially affect its efficacy and stability in certain reactions
Analyse Biochimique
Biochemical Properties
Tetrabutylammonium iodide plays a significant role in biochemical reactions. It is used as a source of iodide for nucleophilic displacement reactions . The compound interacts with various biomolecules, facilitating the alkylation of substrates with nucleophilic properties, such as alcohols, amines, and phospholipids .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can decompose tert-butyl hydroperoxide (TBHP) to generate radical species or be oxidized to (hypo)iodite by TBHP . These functionalities enhance its utility in organic synthesis, making it a versatile catalyst in the creation of amides, α-amino nitriles, and fully substituted pyrazoles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which contributes to its wide use in chemical reactions
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a phase transfer catalyst It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium iodide can be synthesized by reacting tetrabutylammonium hydroxide with hydroiodic acid. The reaction typically proceeds as follows:
(C₄H₉)₄N(OH) + HI → (C₄H₉)₄NI + H₂O
The reaction is carried out in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through multiple recrystallizations to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It acts as a source of iodide ions, which can participate in nucleophilic substitution reactions.
Phase-Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in polar solvents such as acetone or ethanol.
Phase-Transfer Catalysis: Reagents include organic halides and aqueous solutions of inorganic salts.
Major Products
Nucleophilic Substitution: The major products are typically alkyl iodides.
Phase-Transfer Catalysis: The products vary depending on the specific reaction but often include organic compounds with enhanced solubility and reactivity.
Applications De Recherche Scientifique
Chemistry
Tetrabutylammonium iodide is widely used in organic synthesis as a phase-transfer catalyst. It facilitates reactions such as alkylation, esterification, and polymerization by enhancing the solubility of reactants in non-polar solvents .
Biology and Medicine
In biological research, this compound is used to study ion transport and membrane permeability. It is also employed in the synthesis of biologically active compounds .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a phase-transfer catalyst makes it valuable in various manufacturing processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
- Tetrabutylammonium hydroxide
Uniqueness
Tetrabutylammonium iodide is unique among these compounds due to its iodide anion, which is a stronger nucleophile compared to bromide, chloride, and fluoride. This makes it particularly effective in nucleophilic substitution reactions. Additionally, its ability to form stable complexes with various organic and inorganic compounds enhances its versatility in chemical synthesis .
Propriétés
IUPAC Name |
tetrabutylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKBAXPHAYBPRL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30878092 | |
| Record name | Tetrabutylammonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Tetrabutylammonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
311-28-4 | |
| Record name | Tetrabutylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylammonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: TBAI facilitates reactions between reagents located in different immiscible phases, typically aqueous and organic. Its lipophilic tetrabutylammonium cation forms an ion pair with the anionic reactant from the aqueous phase. This ion pair, soluble in the organic phase, shuttles the anion into the organic phase, enabling the reaction. []
ANone: In the synthesis of benzyl phenyl ether from phenol and benzyl chloride, TBAI acts as a phase-transfer catalyst, significantly accelerating the reaction rate compared to reactions without it. []
ANone: TBAI's molecular formula is C16H36IN, and its molecular weight is 369.37 g/mol.
ANone: While a detailed spectroscopic analysis is not provided in the papers, the presence of C-H, C-N, and C-I bonds can be confirmed through infrared (IR) spectroscopy. []
ANone: TBAI demonstrates compatibility with a range of solvents including water, methanol, acetonitrile, N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), dichloromethane, and 1,3-dimethylimidazolidin-2-one. [, , , ]
ANone: TBAI, in conjunction with tin(IV) iodide, catalyzes aldol reactions between α-bromoalkyl phenyl ketones and aldehydes. The reaction conditions (temperature and stoichiometry) dictate the selective formation of either E-α,β-unsaturated ketones or β-hydroxy ketones. [, ]
ANone: Yes, TBAI-based deep eutectic solvents (DESs), formed with polyethylene glycol (PEG), act as both solvents and catalysts for the efficient synthesis of cyclic carbonates from CO2 and epoxides under mild, metal-free conditions. []
ANone: TBAI, alongside tert-butyl hydroperoxide (TBHP), mediates oxidative C(sp2)-S bond formation between enamines and disulfides, leading to α-thioenamine compounds. This transition-metal-free approach exhibits high atom efficiency. []
ANone: TBAI effectively catalyzes the aziridination of olefins with chloramine-T in water, highlighting its utility in environmentally benign reactions. []
ANone: Molecular dynamics simulations of TBAI at the formamide/hexane interface have provided insights into its behavior as a phase-transfer catalyst, revealing its preferential location at the interface and the dynamics of ion movement. []
ANone: While specific SAR studies on TBAI are not discussed in the papers, the size and lipophilicity of the tetrabutylammonium cation are crucial for its phase-transfer catalytic activity. Modifications to these properties would likely impact its performance.
ANone: Information regarding the long-term stability of TBAI under various storage conditions is limited in the provided research.
ANone: While general chemical safety guidelines apply, the provided research does not delve into specific SHE regulations for TBAI.
ANone: TBAI demonstrates superior catalytic activity in certain reactions, like the synthesis of 4-phenyl-1,4-dihydropyridine, compared to TBAB and CETAB. Its selection depends on factors like reaction rate, yield, and ease of operation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



